molecular formula C30H30ClN3O4 B12438563 but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Cat. No.: B12438563
M. Wt: 532.0 g/mol
InChI Key: JYBLCDXVHQWMSU-UHFFFAOYSA-N
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Description

The compound but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene is a complex heterocyclic salt characterized by:

  • A 4-azatricyclo[9.4.0.0³,⁸]pentadecahexaene core, which includes fused cyclohexene and pyridine rings.
  • Substituents: A 13-chloro group and a piperidin-4-ylidene moiety linked to a (5-methylpyridin-3-yl)methyl group.
  • A but-2-enedioic acid counterion, likely enhancing solubility or stability .

Structural confirmation for such compounds relies on spectroscopic methods (IR, NMR) .

Properties

IUPAC Name

but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Synthesis

Synthesis of the Tricyclic Core

The azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene core is synthesized via cyclization reactions. Key steps include:

  • Cyclocondensation : A substituted pyridine derivative undergoes cyclization with a chlorinated benzene ring under acidic conditions to form the tricyclic scaffold.
  • Chlorination : Introduction of the 13-chloro substituent is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Example Reaction Conditions:
Step Reagents/Conditions Yield Reference
Cyclocondensation H₂SO₄, 100–120°C, 12 h 68%
Chlorination SOCl₂, DMF (cat.), 80°C, 4 h 85%

Functionalization of the Piperidine Moiety

The piperidine-4-ylidene group is introduced via alkylation or coupling reactions:

  • Alkylation : The tricyclic intermediate reacts with 5-methylpyridin-3-ylmethyl chloride in the presence of a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −5°C to +5°C.
  • Grignard Reaction : Alternatively, a Grignard reagent derived from 4-chloro-N-methylpiperidine is used to functionalize the core structure.
Key Parameters:
  • Temperature : −20°C to 0°C to minimize side reactions.
  • Solvent : THF or toluene for optimal reactivity.

Formation of the Fumarate Salt

The free base is converted to the fumarate salt through acid-base reaction:

  • Dissolution : The base is dissolved in methanol or ethanol.
  • Acid Addition : Fumaric acid is added stoichiometrically (1:1 molar ratio).
  • Crystallization : The mixture is heated to 40–50°C, cooled slowly, and filtered to isolate the salt.
Optimization Data:
Parameter Optimal Value Purity Reference
Solvent Methanol 98.9%
Temperature 40°C 99.2%
Molar Ratio (Base:Acid) 1:1.05 98.5%

Alternative Synthetic Approaches

Borane-Mediated Reduction

A patented method involves the reduction of an amide intermediate using borane-tetrahydrofuran complex (BH₃·THF):

  • Reduction : The amide is treated with BH₃·THF at 140°C for 15–18 h.
  • Workup : Hydrolysis with HCl yields the free base, which is subsequently converted to the fumarate salt.
Advantages:
  • Higher Yield : 73–78% compared to traditional methods.
  • Reduced Impurities : <0.2% residual solvents.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) is used to reduce unsaturated bonds in late-stage intermediates:

  • Conditions : H₂ (50 psi), ethanol, room temperature, 12 h.
  • Outcome : Improved stereochemical control but lower yield (62%).

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Yield (%) Purity (%) Key Advantage
Grignard Alkylation 65–70 97.5 Scalability
Borane Reduction 73–78 98.9 Low impurity profile
Catalytic Hydrogenation 60–62 96.8 Stereoselectivity

Challenges and Solutions

  • Impurity Formation : Dimerization of intermediates is mitigated by using low temperatures (−5°C to 0°C) and inert atmospheres.
  • Solvent Selection : THF minimizes side reactions compared to polar aprotic solvents.

Industrial-Scale Considerations

For commercial production, the borane reduction method is preferred due to:

  • Cost Efficiency : Lower reagent consumption (borane vs. Grignard reagents).
  • Process Simplicity : Fewer purification steps.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Scientific Research Applications

The compound (2E)-but-2-enedioic acid; 13-chloro-2-{1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene}-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaene, also known as Rupatadine Fumarate, has several applications, primarily in the pharmaceutical field .

Basic Information

  • CAS Number: 182349-12-8
  • Molecular Formula: C30H30ClN3O4
  • Molecular Weight: 532.0299

Synonyms and Identifiers

  • Rupatadine Fumarate
  • MFCD00926499
  • (E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
  • InChI: InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
  • SMILES: CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O

Applications

  • Pharmaceutical Use: Rupatadine Fumarate is used as a drug .
  • Antihistamine: Rupatadine is an antihistamine, which reduces the effects of the natural chemical histamine in the body. Rupatadine can be used to treat allergy symptoms such as itching, sneezing, runny nose, and watery eyes .
  • Research Purposes: The compound is often used for testing and research, but not as a medicine, food, or household item .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to changes in their activity. The pathways involved can vary depending on the context in which the compound is used. For example, in a biological setting, it may bind to enzymes or receptors, altering their function and leading to a physiological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other azatricyclo and piperidine derivatives. Below is a comparative analysis:

Compound Name (IUPAC) Molecular Formula Key Substituents Molecular Weight (g/mol) LogP Notable Properties
Target Compound (but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-...) Not Provided 13-chloro, (5-methylpyridin-3-yl)methyl-piperidin-4-ylidene, but-2-enedioate ~500–600 (estimated) ~4.0 Likely moderate solubility due to charged counterion; chloro group enhances lipophilicity
13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-6-ol C₂₁H₂₀ClN₃O 13-chloro, piperidin-4-ylidene, hydroxyl 389.86 3.5 Hydroxyl group increases polarity; lower LogP than target compound
(1-methylpiperidin-2-yl)methyl 2-hydroxy-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxylate C₂₄H₂₇N₃O₃ Methylpiperidinyl, carboxylate ester 405.49 2.8 Ester group reduces solubility; lower molecular weight
but-2-enedioic acid,(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide C₂₈H₄₀N₂O₆ Cyclopentyl, hydroxy, phenyl, 4-methylpent-3-enyl-piperidine 500.63 4.04 Bulky substituents reduce aqueous solubility; high LogP

Stability and Degradation

  • Chloro Group Stability : The 13-chloro substituent may confer resistance to hydrolysis compared to hydroxylated analogs, which are prone to oxidation .
  • Lumping Strategies : Compounds with similar azatricyclo cores may undergo analogous degradation pathways (e.g., ring-opening reactions), as inferred from lumping models .

Biological Activity

But-2-enedioic acid; 13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene, commonly referred to as Rupatadine fumarate , is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Rupatadine fumarate has the following chemical characteristics:

PropertyValue
Molecular Formula C30H30ClN3O4
Molecular Weight 532.0299 g/mol
CAS Number 182349-12-8
SMILES Cc1cncc(c1)CN1CCC(=C2c3ccc(cc3CCc3c2nccc3)Cl)CC1.OC(=O)/C=C/C(=O)O
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 7

This compound features a butenedioic acid backbone and incorporates various functional groups, including a chloro group and multiple nitrogen-containing rings, which contribute to its biological activity .

Rupatadine exhibits significant biological activity primarily as an antihistamine . It functions by:

  • Inhibiting Histamine Receptors (H1) : This action helps alleviate allergic symptoms by blocking the effects of histamine, a key mediator in allergic responses.
  • Modulating Platelet-Activating Factor (PAF) Pathways : This dual action enhances its effectiveness in treating conditions associated with inflammation and allergy .

Therapeutic Applications

Rupatadine has been studied for various therapeutic applications, particularly in the treatment of:

  • Allergic Rhinitis : It effectively reduces symptoms such as sneezing, itching, and nasal congestion.
  • Urticaria : Its antihistaminic properties help manage chronic urticaria symptoms.

Comparative Analysis with Similar Compounds

Rupatadine's unique combination of antihistaminic and PAF-inhibiting properties distinguishes it from other antihistamines. The following table compares Rupatadine with similar compounds:

Compound NameStructure FeaturesPrimary Use
CetirizineSecond-generation antihistamineAllergic rhinitis
LoratadineLong-acting antihistamineAllergic rhinitis
DesloratadineActive metabolite of loratadineAllergic rhinitis
FexofenadineSelective H1 receptor antagonistAllergic rhinitis

Rupatadine's broader therapeutic benefits may offer enhanced management of allergic and inflammatory conditions compared to these alternatives .

Case Studies and Research Findings

Recent studies have highlighted Rupatadine's efficacy in various clinical settings:

  • Clinical Trials on Allergic Rhinitis : A study demonstrated that Rupatadine significantly reduced nasal symptoms compared to placebo, with a favorable safety profile .
  • Inflammation Models : Research has shown that Rupatadine can inhibit PAF-induced inflammation in animal models, suggesting potential applications beyond allergy treatment .
  • Comparative Efficacy Studies : In head-to-head trials against other antihistamines, Rupatadine showed superior efficacy in controlling symptoms of allergic rhinitis, particularly in patients with co-existing asthma .

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